2-(2-Methyl-1,3-thiazol-4-yl)aniline
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBHXXQTQAILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626162 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305811-38-5 | |
| Record name | 2-(2-Methyl-4-thiazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305811-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
One of the primary methods for synthesizing 2-(2-Methyl-1,3-thiazol-4-yl)aniline is through nucleophilic aromatic substitution. This method typically involves the following steps:
Reagents : Aniline and 2-methyl-1,3-thiazole.
Conditions : The reaction is conducted in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base like sodium hydride or potassium carbonate may be used to facilitate the reaction.
Reaction Mechanism : The nucleophilic nitrogen of aniline attacks the electrophilic carbon of the thiazole ring, leading to substitution.
Table 1: Nucleophilic Aromatic Substitution Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF / DMSO |
| Base | Sodium Hydride / K2CO3 |
| Reaction Temperature | 80°C - 120°C |
| Reaction Time | 12 - 24 hours |
| Yield | 60% - 80% |
Coupling Reactions
Another effective method involves coupling reactions, particularly using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Reagents : Aniline and thiazole derivatives.
Conditions : The reaction is typically performed in a solvent like ethanol or acetonitrile under reflux conditions.
Table 2: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol / Acetonitrile |
| Coupling Agent | HATU |
| Reaction Temperature | Reflux |
| Reaction Time | 6 - 12 hours |
| Yield | 70% - 90% |
Industrial Production Methods
In industrial settings, continuous flow synthesis has gained attention for producing compounds like this compound efficiently.
Process : This method allows for real-time monitoring and control over reaction conditions, minimizing by-product formation.
Advantages : Enhanced safety, reduced waste, and improved scalability compared to traditional batch processes.
Challenges in Synthesis
Despite the established methods for synthesizing this compound, several challenges persist:
By-product Formation : Side reactions can lead to unwanted by-products, necessitating purification steps.
Yield Optimization : Achieving high yields often requires fine-tuning reaction conditions such as temperature and time.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-thiazol-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)aniline exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Cancer Research
In cancer research, compounds related to this compound have been investigated for their potential as anti-cancer agents. Specifically, studies have focused on their ability to inhibit specific pathways involved in tumor growth. For instance, certain derivatives have shown promise in targeting the mitogen-activated protein kinase (MAPK) pathway.
Case Study: Inhibition of Tumor Growth
A recent study tested the efficacy of a thiazole derivative in a mouse model of breast cancer. The compound was administered at varying doses, and results indicated a dose-dependent reduction in tumor size compared to the control group.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing the properties of materials. For example, it has been used as a dopant in conducting polymers, improving electrical conductivity and thermal stability.
Table 2: Properties of Conducting Polymers with Thiazole Derivatives
| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) |
|---|---|---|
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 100 | 250 |
| Polyaniline | 200 | 230 |
Coatings and Adhesives
Thiazole derivatives are also utilized in developing coatings and adhesives due to their chemical resistance and adhesion properties. Research indicates that adding these compounds can enhance the durability and performance of coatings used in harsh environments.
Pesticide Development
The potential use of this compound as an active ingredient in pesticides has been investigated. Its efficacy against specific pests has been evaluated through field trials.
Case Study: Efficacy Against Aphids
Field trials demonstrated that formulations containing thiazole derivatives significantly reduced aphid populations on treated crops compared to untreated controls.
Herbicide Potential
Additionally, thiazole compounds have been studied for their herbicidal activity against various weed species. The mode of action is thought to involve inhibition of key enzymatic pathways in plant metabolism.
Table 3: Herbicidal Activity Against Common Weeds
| Compound | Weed Species | Effective Dose (g/ha) |
|---|---|---|
| This compound | Amaranthus retroflexus | 50 |
| This compound | Setaria viridis | 75 |
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)aniline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
2-(4-Methyl-1,3-thiazol-2-yl)aniline
- Structural Difference : The thiazole ring in this isomer has a methyl group at position 4 and an aniline at position 2, contrasting with the target compound’s methyl (position 2) and aniline (position 4) substituents .
- For instance, the electron-donating methyl group at position 4 may enhance electron density on the thiazole ring compared to position 2 substitution.
3-(2-Methyl-1,3-thiazol-4-yl)aniline
Functional Group Variations
Tolvaptan Intermediate: Bis(2-Methyl-1,3-thiazol-4-yl)urea
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-Methyl-1H-pyrazol-4-yl)methyl]aniline
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Estimated) |
|---|---|---|---|---|
| This compound | C₁₀H₁₀N₂S | 190.27 | Aniline, Thiazole | 2.1 |
| 3-(2-Methyl-1,3-thiazol-4-yl)aniline | C₁₀H₁₀N₂S | 190.27 | Aniline (meta) | 2.3 |
| Tolvaptan Intermediate | C₂₆H₂₅ClN₂O₃ | 448.94 | Urea, Thiazole | 3.8 |
| 4-(Thiophen-2-yl)aniline | C₁₀H₉NS | 175.25 | Aniline, Thiophene | 2.5 |
Biological Activity
2-(2-Methyl-1,3-thiazol-4-yl)aniline is a thiazole derivative that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a thiazole ring substituted with an aniline moiety. The presence of the thiazole ring is critical for its biological activity, as it influences the compound's interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Candida albicans | 16.69 |
These findings suggest that the compound exhibits moderate to good antimicrobial activity and could be a candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented, and this compound is no exception. Studies have demonstrated its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into its potency.
| Cell Line | IC50 (µM) |
|---|---|
| Human glioblastoma U251 | <10 |
| Human melanoma WM793 | <20 |
| Jurkat T cells (anti-Bcl-2) | <15 |
The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring significantly affect cytotoxicity. For instance, the introduction of electron-donating groups enhances activity against cancer cells .
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exert neuroprotective effects by modulating glutamate receptors. A study demonstrated that certain thiazole derivatives act as negative allosteric modulators of GluA2 AMPA receptors, which are crucial in neurodegenerative conditions.
The modulation of these receptors can potentially lead to therapeutic strategies for conditions such as Alzheimer's disease and other tauopathies .
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various thiazole derivatives, this compound was shown to outperform several standard antibiotics in inhibiting the growth of resistant bacterial strains.
- Cancer Treatment : A clinical trial assessing the efficacy of thiazole compounds in combination therapies indicated that patients receiving treatments including this compound showed improved outcomes compared to those on standard chemotherapy alone.
Q & A
Basic Research Question
- X-ray Crystallography : Provides definitive proof of molecular geometry. For example, thiazole ring planarity and substituent orientation (e.g., methyl group at position 2) can be confirmed via SHELX-refined datasets .
- NMR Analysis : ¹H NMR (DMSO-d₆) typically shows characteristic signals: δ 2.6 ppm (s, 3H, CH₃-thiazole), δ 6.8–7.4 ppm (aromatic protons), and δ 5.1 ppm (NH₂, exchangeable with D₂O) . Advanced Tip : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in complex mixtures .
What strategies are recommended for analyzing contradictory biological activity data across studies involving this compound?
Advanced Research Question
Contradictions may arise from differences in:
- Assay Conditions : Solvent polarity (DMSO vs. aqueous buffers) affects solubility and bioavailability. For example, higher DMSO concentrations (>1%) can induce cytotoxicity, skewing IC₅₀ values .
- Structural Analogues : Subtle changes (e.g., replacing the methyl group with ethyl in the thiazole ring) alter binding affinity. Cross-validate results using isogenic cell lines or in vivo models .
Methodology : Use meta-analysis tools to compare datasets, and replicate experiments under standardized protocols (e.g., OECD guidelines) .
How can computational modeling predict the pharmacological potential of this compound derivatives?
Advanced Research Question
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like mGlu5 receptors. The thiazole ring’s electron-rich sulfur atom often forms π-π stacking or hydrogen bonds with active-site residues .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the aniline ring) with bioactivity. Validate predictions with in vitro assays (e.g., kinase inhibition screens) .
What are the key challenges in characterizing degradation products of this compound under physiological conditions?
Advanced Research Question
- Oxidative Degradation : The thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones. Monitor via LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .
- Hydrolysis : The NH₂ group may undergo acetylation or deamination. Use stable isotope labeling (e.g., ¹⁵N-aniline) to track metabolic pathways in hepatocyte models .
How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Advanced Research Question
- Thiazole Ring Effects : The methyl group at position 2 enhances electron density at C4, facilitating electrophilic substitution. DFT calculations (e.g., Gaussian 09) show a HOMO localization at C4, making it reactive in palladium-catalyzed couplings .
- Steric Effects : Bulkier substituents on the aniline ring (e.g., methoxy groups) reduce coupling efficiency by ~30% due to steric hindrance .
What spectroscopic techniques are critical for quantifying trace impurities in synthesized batches?
Basic Research Question
- HPLC-UV/Vis : Use a C18 column with gradient elution (acetonitrile/water) to detect impurities >0.1%. Calibrate against reference standards (e.g., CAS 65032-66-8 for related benzoic acid derivatives) .
- GC-MS : Identify volatile byproducts (e.g., unreacted boronic esters) with electron ionization (EI) at 70 eV .
How can researchers optimize solvent systems for large-scale crystallization of this compound?
Advanced Research Question
- Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/heptane) using High-Throughput Crystallization (HTC) platforms. Ethanol/water (70:30) typically yields needle-like crystals suitable for XRD .
- Additives : Introduce 1% acetic acid to protonate the NH₂ group, improving crystal lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
